molecular formula C8H17ClFN B2878933 4-(3-Fluoropropyl)piperidine;hydrochloride CAS No. 2287344-50-5

4-(3-Fluoropropyl)piperidine;hydrochloride

Cat. No.: B2878933
CAS No.: 2287344-50-5
M. Wt: 181.68
InChI Key: VGZSUZGLSXYZRV-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Piperidine (B6355638) Chemistry and Medicinal Science

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological profiles. acs.org Fluorine's high electronegativity and small size can influence a molecule's acidity, basicity, metabolic stability, and binding affinity to biological targets. dtic.mil In the context of piperidine derivatives, fluorination can lead to improved properties such as enhanced membrane permeability and reduced metabolic degradation. sigmaaldrich.com

The study of fluorinated N-alkyl-substituted piperidines has shown that the position and number of fluorine atoms can predictably modulate a compound's basicity and lipophilicity. sigmaaldrich.com Research on related compounds, such as fluorinated piperidine-2-carboxamides, has demonstrated that while fluorination can sometimes lead to more rapid oxidation in human liver microsomes, it offers a valuable tool for fine-tuning pharmacologically relevant properties. sigmaaldrich.com The 3-fluoropropyl group in the target compound is a specific example of a partially fluorinated alkyl chain, which is known to impact these characteristics. sigmaaldrich.com

Historical Perspectives and Foundational Research on Piperidine Derivatives

The history of piperidine research dates back to the 19th century. The parent compound, piperidine, was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, who named it after the genus Piper (pepper), from which it was derived. wikipedia.orgnih.gov The industrial synthesis of piperidine is typically achieved through the hydrogenation of pyridine (B92270). wikipedia.org

The piperidine structural motif is present in a vast number of natural alkaloids, which have played a significant role in the development of pharmacology. nih.gov Notable examples include piperine (B192125) from black pepper, coniine from poison hemlock, and lobeline (B1674988) from Indian tobacco. nih.gov The discovery and structural elucidation of these natural products laid the groundwork for the synthesis of a multitude of synthetic piperidine derivatives. nih.gov Over the decades, numerous synthetic methodologies have been developed to create substituted piperidines, reflecting their immense importance as building blocks in drug discovery. nih.gov These methods range from the reduction of pyridine precursors to complex multi-step cyclization reactions. dtic.milnih.gov This rich history of synthesis and derivatization has established the piperidine scaffold as a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs.

Detailed Research Findings

While direct research on 4-(3-Fluoropropyl)piperidine;hydrochloride is limited, insights can be drawn from studies on structurally analogous compounds. For example, the synthesis of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, a radioligand for PET imaging of sigma-1 receptors, provides a relevant synthetic pathway. scbt.com This compound was synthesized via the nucleophilic displacement of a mesylate precursor with [18F]fluoride. scbt.com This suggests a potential synthetic route for 4-(3-Fluoropropyl)piperidine, which would involve the alkylation of a suitable piperidine precursor with a 3-fluoropropyl halide or a similar electrophile.

The hydrochloride salt form of the target compound indicates it is likely handled and studied as a water-soluble salt, a common practice for amine-containing pharmaceuticals to improve stability and bioavailability. The physicochemical properties of fluorinated piperidines are a subject of ongoing research, with studies focusing on how fluorination impacts pKa, LogP, and metabolic clearance. dtic.mil

Interactive Data Tables

Below are tables summarizing the chemical identifiers for 4-(3-Fluoropropyl)piperidine;hydrochloride and related compounds mentioned in this article.

Table 1: Chemical Compound Identifiers

Compound Name Molecular Formula CAS Number
4-(3-Fluoropropyl)piperidine;hydrochloride C8H17ClFN Not available
Piperidine C5H11N 110-89-4
4-Fluoropiperidine hydrochloride C5H10FN·HCl 57395-89-8
4-[3-(4-fluorophenyl)propyl]piperidine,hydrochloride C14H21ClFN 75999-99-4
1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine C16H21FN2O Not available
Piperine C17H19NO3 94-62-2
Coniine C8H17N 458-88-8

Properties

IUPAC Name

4-(3-fluoropropyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FN.ClH/c9-5-1-2-8-3-6-10-7-4-8;/h8,10H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZSUZGLSXYZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 3 Fluoropropyl Piperidine;hydrochloride

Established Synthetic Pathways for 4-(3-Fluoropropyl)piperidine;hydrochloride

The established synthesis of 4-(3-fluoropropyl)piperidine typically relies on the construction of a 4-substituted pyridine (B92270) precursor followed by the reduction of the aromatic ring. This approach is advantageous as it leverages the versatile chemistry of pyridines for introducing the desired side chain before the stable piperidine (B6355638) ring is formed.

Alkylation and Coupling Reactions in Piperidine Synthesis

A primary route to 4-substituted piperidines involves the catalytic hydrogenation of a corresponding 4-substituted pyridine. The synthesis of the pyridine precursor, 4-(3-fluoropropyl)pyridine, can be achieved through various C-C bond-forming reactions. For instance, a Grignard reaction between 4-pyridylmagnesium bromide and a suitable three-carbon electrophile, followed by functional group manipulation, can install the propyl side chain.

However, a more common and efficient strategy involves starting with a commercially available precursor like 4-pyridinemethanol or 4-pyridinepropanol. For a precursor such as 4-pyridinepropanol, the terminal hydroxyl group can be converted to a fluorine atom. Subsequently, the pyridine ring is reduced to a piperidine ring.

The final step in many synthetic sequences is the formation of the hydrochloride salt, which is achieved by treating the free base form of 4-(3-fluoropropyl)piperidine with hydrochloric acid.

Catalytic hydrogenation is the most prevalent method for the reduction of the pyridine ring. rsc.orgnih.govliv.ac.ukacs.orgacs.org This reaction is typically carried out using hydrogen gas and a heterogeneous catalyst.

CatalystPressure (atm)Temperature (°C)SolventNotes
Rhodium on Carbon (Rh/C)580WaterEffective for a variety of substituted pyridines. acs.org
Platinum Oxide (PtO₂)3-420-50Acetic AcidA classic and reliable method.
Rhodium(III) Oxide (Rh₂O₃)540TrifluoroethanolTolerates many functional groups. rsc.org
Electrocatalytic HydrogenationAmbientAmbientWater/MTBEUses a Rh/KB catalyst and an electric current; offers high efficiency. nih.govacs.org

Precursor Design and Intermediate Generation for Fluoropropyl Moieties

The design and synthesis of precursors are critical for successfully producing 4-(3-fluoropropyl)piperidine. Two main precursor components are required: the piperidine core (or its pyridine antecedent) and the 3-fluoropropyl side chain.

Piperidine Precursors: As mentioned, 4-pyridinepropanol is an ideal starting material. Its synthesis can be accomplished by the reaction of 4-picoline with ethylene oxide. The resulting hydroxyl group serves as a handle for the subsequent fluorination reaction.

Fluoropropyl Moiety Precursors: The 3-fluoropropyl group can be introduced using various fluorinating agents or by using a pre-fluorinated building block.

Deoxyfluorination: Starting from 4-pyridinepropanol, the hydroxyl group can be replaced with fluorine using a deoxyfluorination agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Alkylating Agents: An alternative route involves the alkylation of a suitable piperidine-containing nucleophile. A key precursor for this method is 1-bromo-3-fluoropropane (B1205824) . uni.luchemsynthesis.comscbt.comnih.gov This haloalkane can be synthesized from 1,3-dibromopropane (B121459) by a halogen exchange reaction using a fluoride (B91410) salt like potassium fluoride, often in the presence of a phase-transfer catalyst. wikimedia.org This alkylating agent can then be used to attach the 3-fluoropropyl chain to a pre-formed piperidine synthon, for example, through N-alkylation of piperidine itself to form N-(3-fluoropropyl)piperidine. However, for the C4-substituted target compound, this would involve reacting a metallated piperidine derivative, which can be complex. Therefore, the pyridine reduction pathway is generally preferred.

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters include the choice of catalyst, solvent, temperature, pressure, and reaction time.

For the catalytic hydrogenation of 4-(3-fluoropropyl)pyridine, the choice of catalyst is paramount. Rhodium-based catalysts are often highly effective under mild conditions. rsc.org The solvent can also influence the reaction's efficiency and selectivity. Protic solvents like ethanol or acetic acid are commonly used. Optimization involves screening different catalysts and solvent systems to find the combination that provides the highest conversion to the desired piperidine with minimal side products.

In N-alkylation reactions , which are relevant for creating derivatives, the choice of base, solvent, and temperature is critical to prevent side reactions like over-alkylation, which leads to quaternary ammonium (B1175870) salts. researchgate.netresearchgate.net Non-nucleophilic bases such as diisopropylethylamine (Hünig's base) are often employed to scavenge the acid produced during the reaction without competing in the alkylation. researchgate.net The slow addition of the alkylating agent can also help to ensure mono-alkylation. researchgate.net

Advanced Synthetic Approaches and Chemo-Enzymatic Syntheses

Beyond established pathways, advanced methodologies offer greater control over stereochemistry and provide routes to specialized compounds like radiotracers.

Stereoselective Synthesis and Chiral Resolution Techniques

While 4-(3-fluoropropyl)piperidine itself is achiral, the principles of stereoselective synthesis are vital for producing derivatives with chiral centers, which are common in pharmaceuticals. Several advanced methods exist for the stereoselective synthesis of substituted piperidines. nih.govnih.govresearchgate.netrsc.orgdntb.gov.ua

Asymmetric Hydrogenation: Chiral catalysts can be used for the asymmetric hydrogenation of prochiral pyridine or tetrahydropyridine precursors to yield enantiomerically enriched piperidines.

Chiral Pool Synthesis: Starting from readily available chiral molecules, such as amino acids or carbohydrates, multi-step syntheses can construct chiral piperidine rings.

Organocatalysis: Chiral organocatalysts can facilitate enantioselective cyclization reactions to form the piperidine ring.

If a racemic mixture of a chiral piperidine derivative is synthesized, chiral resolution techniques can be employed to separate the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.

Radiofluorination Strategies for Positron Emission Tomography (PET) Tracers

The fluorine atom in 4-(3-fluoropropyl)piperidine makes it an excellent candidate for labeling with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) for use as a PET imaging agent. iaea.orgresearchgate.net PET tracers allow for the non-invasive visualization and quantification of biological processes in vivo.

The most common method for introducing ¹⁸F is through nucleophilic substitution. This involves reacting a precursor molecule containing a good leaving group with [¹⁸F]fluoride ions. For the synthesis of [¹⁸F]4-(3-fluoropropyl)piperidine, a suitable precursor would be 4-(3-tosyloxypropyl)piperidine or 4-(3-bromopropyl)piperidine, often with the piperidine nitrogen protected by a group like Boc (tert-butoxycarbonyl).

The general radiofluorination process is as follows:

[¹⁸F]Fluoride Production: ¹⁸F is produced as [¹⁸F]fluoride in a cyclotron.

Activation: The aqueous [¹⁸F]fluoride is activated by removing water and adding a phase-transfer catalyst, such as a potassium-kryptofix [K/K2.2.2]⁺ complex or tetrabutylammonium salts.

Nucleophilic Substitution: The activated [¹⁸F]fluoride is reacted with the precursor in an organic solvent (e.g., acetonitrile (B52724) or DMSO) at an elevated temperature. The fluoride ion displaces the leaving group (e.g., tosylate or bromide) to form the ¹⁸F-labeled product.

Deprotection and Purification: If a protecting group was used, it is removed. The final radiolabeled compound is then purified, typically using high-performance liquid chromatography (HPLC).

Recent advances in copper-mediated radiofluorination have expanded the scope of molecules that can be labeled with ¹⁸F, particularly for aromatic compounds. iaea.orgnih.govpreprints.org These methods can offer higher yields and better substrate tolerance compared to traditional nucleophilic substitution.

Derivatization and Structural Modification of the 4-(3-Fluoropropyl)piperidine Scaffold

The 4-(3-fluoropropyl)piperidine scaffold serves as a versatile platform in medicinal chemistry and drug discovery, primarily due to the favorable properties conferred by the piperidine ring and the fluoropropyl group. The piperidine moiety is a common feature in many pharmaceuticals, offering a basic nitrogen atom that can be protonated at physiological pH, thereby improving aqueous solubility and facilitating interactions with biological targets. The fluoropropyl chain can enhance metabolic stability and binding affinity through specific electronic interactions. Structural modifications of this scaffold are pursued to optimize pharmacological profiles, develop selective ligands, and create probes for biomedical research.

N-Substitution Reactions and Their Synthetic Implications

The secondary amine of the piperidine ring in 4-(3-fluoropropyl)piperidine is a primary site for synthetic modification. N-substitution, or N-alkylation, is a fundamental transformation used to introduce a wide array of functional groups, significantly altering the molecule's steric and electronic properties. google.com These reactions typically involve the nucleophilic attack of the piperidine nitrogen on an electrophilic carbon atom.

Common synthetic methods for N-alkylation of piperidines include:

Reaction with Alkyl Halides: This is a classical and widely used method where the piperidine is reacted with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net The base, such as potassium carbonate (K2CO3) or triethylamine (TEA), neutralizes the hydrohalic acid formed during the reaction, driving it to completion. researchgate.netechemi.com The choice of solvent is crucial, with polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) being common. researchgate.net

Reductive Amination: This two-step, one-pot process involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated piperidine. Sodium triacetoxyborohydride (NaBH(OAc)3) is a frequently used reducing agent for this transformation. researchgate.net

The synthetic implications of N-substitution are vast. This modification is a key strategy for modulating a compound's affinity and selectivity for its biological target. For instance, introducing different substituents on the nitrogen atom can explore the binding pocket of a receptor or enzyme, leading to the identification of more potent and selective ligands. This approach has been instrumental in developing ligands for various central nervous system (CNS) targets. nih.gov

Reagent ClassTypical ConditionsProductSynthetic Implication
Alkyl Halide (R-X)K2CO3, MeCN or DMF, Room Temp to 80°CN-Alkyl-4-(3-fluoropropyl)piperidineDirect introduction of diverse alkyl and functionalized groups.
Aldehyde/Ketone (R-CHO/R-CO-R')NaBH(OAc)3, Dichloromethane (CH2Cl2)N-Alkyl/Dialkyl-4-(3-fluoropropyl)piperidineAccess to a wide range of substituted N-alkyl derivatives under mild conditions.
Acyl Chloride (R-COCl)Base (e.g., TEA), CH2Cl2N-Acyl-4-(3-fluoropropyl)piperidineFormation of amides, which can then be reduced (e.g., with LiAlH4) to the N-alkyl product. google.com

Modifications at the Piperidine Ring and Fluoropropyl Side Chain

Beyond N-substitution, structural modifications can also be performed on the carbon framework of the piperidine ring and the fluoropropyl side chain. These changes are generally more complex but offer opportunities to fine-tune the scaffold's conformation and introduce new points of interaction with biological targets.

Piperidine Ring Modifications: Functionalization of the piperidine ring itself can lead to novel analogues with distinct pharmacological properties. One strategy involves the selective functionalization of the carbon atom alpha to the nitrogen. This can be achieved via the formation of an endo-cyclic iminium ion from the corresponding N-oxide, followed by the addition of a carbon-based nucleophile. nih.gov This method allows for the introduction of various alkyl and heteroaryl groups at the C2 position of the piperidine ring. nih.gov Another approach is the introduction of heteroatoms, such as in the synthesis of 4-chloro-piperidine derivatives through aza-Prins type cyclization reactions. rasayanjournal.co.in Such modifications can impose conformational constraints or introduce new binding interactions.

Fluoropropyl Side Chain Modifications: Modifying the fluoropropyl side chain is less common but can be synthetically valuable. Potential transformations could include altering the chain length or introducing additional substituents. For example, hydroxylation of the propyl chain could provide a handle for further conjugation, while the introduction of additional fluorine atoms could further enhance metabolic stability or binding affinity. The synthesis of related compounds, such as 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, demonstrates the feasibility of incorporating multiple fluorine atoms onto the piperidine scaffold, suggesting that similar strategies could be applied to modify the side chain. nih.govnih.gov

Modification SiteSynthetic StrategyPotential Outcome
Piperidine Ring (α-carbon)Iminium ion formation and nucleophilic addition nih.govIntroduction of alkyl or aryl groups, altering steric profile.
Piperidine Ring (C4-position)Aza-Prins cyclization rasayanjournal.co.inIntroduction of halogen atoms for further functionalization.
Fluoropropyl ChainChain homologation or functionalizationAltering spacer length or adding points for conjugation.

Formation of Analogues and Conjugates for Research Probes

A significant application of modifying the 4-(3-fluoropropyl)piperidine scaffold is the creation of highly specific molecular probes for biomedical imaging, particularly Positron Emission Tomography (PET). PET is a non-invasive imaging technique that utilizes compounds labeled with positron-emitting radionuclides, such as fluorine-18 (¹⁸F), to visualize and quantify biochemical processes in vivo. vu.nl The inherent fluorine atom in the scaffold makes it an ideal candidate for developing ¹⁸F-labeled radiotracers.

A key example is the development of ligands for sigma (σ) receptors, which are implicated in various neurological disorders and are overexpressed in some tumor cells. nih.gov The synthesis of [¹⁸F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹⁸F]FPS) illustrates this application. nih.gov This radioligand was developed for PET imaging of σ₁ receptors and is synthesized by the N-alkylation of 4-(4-cyanophenoxymethyl)piperidine with [¹⁸F]3-bromo-1-fluoropropane. nih.gov [¹⁸F]FPS has shown high affinity for σ₁ receptors and is a valuable tool for studying their distribution and function in the brain. nih.gov

Similarly, other research has focused on creating novel spirocyclic piperidine derivatives labeled with ¹⁸F as selective σ₁ receptor imaging agents. researchgate.net For instance, the ligand 1'-((6-(2-[¹⁸F]fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[2-benzofuran-1,4'-piperidine] was synthesized and showed high initial brain uptake and specificity for σ₁ receptors in preclinical studies. researchgate.net These examples underscore the utility of the 4-(3-fluoropropyl)piperidine scaffold and its analogues in generating sophisticated research probes.

Research ProbeTargetKey Synthetic StepApplication
[¹⁸F]FPS nih.govSigma-1 (σ₁) ReceptorN-alkylation with [¹⁸F]3-bromo-1-fluoropropanePET imaging of σ₁ receptors in the brain. nih.gov
[¹⁸F]1'-((6-(2-fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[2-benzofuran-1,4'-piperidine] researchgate.netSigma-1 (σ₁) ReceptorRadiofluorination of a tosylate precursorHigh-affinity PET imaging agent for σ₁ receptors. researchgate.net
[¹⁸F]1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine] figshare.comSigma-1 (σ₁) ReceptorRadiofluorination of a tosylate precursorHigh-affinity and selective σ₁ receptor ligand for PET. figshare.com

Pharmacological and Biological Investigations of 4 3 Fluoropropyl Piperidine;hydrochloride and Its Analogues

Molecular Target Interaction and Receptor Binding Studies

The pharmacological profile of a compound is fundamentally defined by its interactions with specific molecular targets within the body. For neuroactive agents, these targets are predominantly receptors and transporters located on the surface of neurons. The affinity and selectivity with which a compound binds to these targets determine its ultimate biological effects. This section will detail the receptor binding studies of 4-(3-Fluoropropyl)piperidine;hydrochloride and its structural analogues across several key neurotransmitter systems.

Affinity and Selectivity at Sigma-1 (σ1) Receptors

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which has been implicated in a wide range of cellular functions and is a target for the treatment of various central nervous system disorders. Research into the structure-activity relationships of piperidine-based ligands has revealed that the N-substituent plays a crucial role in determining affinity and selectivity for the σ1 receptor.

A close structural analogue of the subject compound, 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, has demonstrated high affinity and selectivity for the σ1 receptor. In competitive binding assays, this compound exhibited an inhibition constant (Ki) of 4.3 nM for the σ1 receptor and 144 nM for the σ2 receptor, resulting in a high selectivity ratio of approximately 33.5-fold in favor of the σ1 subtype. nih.gov This data underscores the importance of the N-(3-fluoropropyl) moiety in achieving potent σ1 receptor binding.

Further studies on various N-substituted piperidine (B6355638) derivatives have consistently highlighted the favorable contribution of the fluoropropyl group to σ1 receptor affinity. The high affinity of these analogues suggests that 4-(3-Fluoropropyl)piperidine;hydrochloride itself is likely to be a potent and selective ligand for the σ1 receptor, a hypothesis that warrants direct empirical validation.

Table 1: Binding Affinity of 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine for Sigma Receptors
ReceptorKi (nM)Selectivity (σ2/σ1)
Sigma-1 (σ1)4.3~33.5
Sigma-2 (σ2)144

Interactions with Dopamine (B1211576) Transporters and Receptor Subtypes (D2, D3)

The dopaminergic system, including the dopamine transporter (DAT) and dopamine receptor subtypes such as D2 and D3, is a critical modulator of motor function, motivation, and reward. Consequently, it is a primary target for drugs used to treat conditions like Parkinson's disease, schizophrenia, and addiction.

Conversely, other research on more complex piperidine and piperazine (B1678402) derivatives has identified compounds with high affinity for D2 and D3 receptors. nih.govresearchgate.netmdpi.comchemrxiv.org For example, certain N-phenylpiperazine analogs exhibit nanomolar affinity for the D3 receptor with substantial selectivity over the D2 receptor. mdpi.com The affinity at these receptors is highly dependent on the specific combination of substituents on both the piperidine ring and the nitrogen atom. Without direct experimental data, the affinity of 4-(3-Fluoropropyl)piperidine;hydrochloride for dopamine receptors and the transporter remains speculative.

Engagement with Serotonin (B10506) Transporters and Receptor Subtypes (5-HT2A)

The serotonergic system, which includes the serotonin transporter (SERT) and a multitude of receptor subtypes like 5-HT2A, plays a crucial role in regulating mood, anxiety, and cognition. Many antidepressant and antipsychotic medications exert their effects by modulating this system.

Investigations into piperidine derivatives have revealed that this scaffold can yield potent ligands for the serotonin transporter. Specifically, a series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have been shown to bind to SERT with high affinity, with Ki values ranging from 2 to 400 nM. nih.gov Similarly, certain 4-[(aryl)(aryloxy)methyl]piperidine derivatives demonstrated significantly higher affinity for SERT than the well-known antidepressant fluoxetine. nih.gov One of the most potent compounds in this series, (-)-15j, exhibited a Ki of 1.9 nM for SERT. nih.gov

However, these same studies often report a lack of significant affinity for the 5-HT2A receptor. nih.gov For the 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, binding affinity for 5-HT1A and 5-HT2A receptors was found to be very weak. nih.gov This suggests that while the piperidine core is amenable to targeting SERT, specific structural features are required to confer affinity for 5-HT receptor subtypes. The pharmacological profile of 4-(3-Fluoropropyl)piperidine;hydrochloride at these serotonergic targets has not been explicitly detailed in the available literature.

Table 2: Binding Affinity of Selected Piperidine Analogues for the Serotonin Transporter (SERT)
Compound ClassKi Range (nM)Reference CompoundKi (nM)
3-[(aryl)(4-fluorobenzyloxy)methyl]piperidines2 - 400FluoxetineComparable
4-[(aryl)(aryloxy)methyl]piperidinesHigh Affinity (e.g., 1.9 nM for (-)-15j)FluoxetineHigher Affinity

Exploration of Other Neurotransmitter Systems and Receptors (e.g., NK3, NMDA)

Beyond the classical monoaminergic systems, neuroactive compounds can interact with a wide array of other neurotransmitter systems. The neurokinin-3 (NK3) receptor, part of the tachykinin family, and the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptor, are two such targets that have garnered significant interest for their roles in various neurological and psychiatric conditions.

The development of piperidine-based antagonists for the NK3 receptor has been an active area of research. For example, a series of 4-phenyl and 4-phenylsulfonylmethyl substituted piperidines have been synthesized and shown to possess potent NK3 receptor binding activity, with IC50 values in the low nanomolar range. chinaphar.com Similarly, 4,4-disubstituted piperidine derivatives have been identified as high-affinity NK1 antagonists, a related tachykinin receptor, with IC50 values as low as 0.95 nM. tudublin.ieebi.ac.uk These findings indicate that the piperidine scaffold is a viable starting point for designing ligands for neurokinin receptors.

The NMDA receptor, with its complex structure and multiple modulatory sites, is another important target for piperidine-containing compounds. Many NMDA receptor channel blockers, such as phencyclidine (PCP), feature a piperidine ring. ub.edunih.gov The anticonvulsant activity of piperazine derivatives that act as NMDA antagonists, such as D-CPP, has also been well-documented. nih.gov However, there is no specific information available in the reviewed literature regarding the interaction of 4-(3-Fluoropropyl)piperidine;hydrochloride with either NK3 or NMDA receptors.

Elucidation of Mechanisms of Action at the Molecular and Cellular Levels

Understanding the binding affinity of a compound is the first step; the subsequent elucidation of its functional consequences at the molecular and cellular levels provides a deeper insight into its pharmacological profile. This involves investigating how receptor binding translates into changes in cellular signaling pathways and neuronal activity.

In Vitro Cellular Mechanism Probing and Pathway Analysis

Currently, there is a lack of specific published studies detailing the in vitro cellular mechanisms of action or pathway analysis for 4-(3-Fluoropropyl)piperidine;hydrochloride. However, based on the high affinity of its close analogue for the σ1 receptor, it is plausible that this compound could modulate σ1 receptor-mediated signaling. Sigma-1 receptors are known to influence a variety of cellular processes, including calcium signaling, ion channel function, and intracellular signaling cascades. nih.gov

In the broader context of piperidine derivatives, in vitro assays are commonly used to characterize their functional activity. For example, piperidine-based compounds have been evaluated for their ability to inhibit acetylcholinesterase and amyloid-beta aggregation in models of Alzheimer's disease. nih.gov Furthermore, the functional effects of piperidine-containing NMDA receptor antagonists are typically assessed using electrophysiological techniques to measure their impact on ion channel function. ub.edu To fully understand the cellular effects of 4-(3-Fluoropropyl)piperidine;hydrochloride, future research employing such in vitro assays will be necessary.

Enzyme Interaction Dynamics and Mechanistic Characterization

While specific kinetic studies on the enzyme interactions of 4-(3-Fluoropropyl)piperidine;hydrochloride are not extensively detailed in publicly available literature, significant insights can be drawn from closely related analogues. A notable analogue, 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine , has been identified as a high-affinity and selective ligand for the sigma-1 (σ1) receptor, with a Ki value of 4.3 nM. nih.gov The σ1 receptor is a unique intracellular chaperone protein, and ligands binding to it can modulate a variety of downstream signaling pathways. acs.org The high affinity of this analogue suggests that the N-(3-fluoropropyl)piperidine moiety is a key pharmacophore for σ1 receptor binding.

The interaction of such ligands with the σ1 receptor is thought to involve a combination of hydrophobic and electrostatic interactions within the receptor's binding pocket. The piperidine nitrogen, in its protonated state, likely forms a crucial ionic bond with an acidic residue in the binding site. The fluoropropyl group may engage in hydrophobic interactions and potentially alter the electronic properties of the nitrogen, thereby influencing binding affinity and selectivity.

Furthermore, the broader class of fluorinated piperidine derivatives has been investigated as inhibitors of various enzymes. For instance, certain fluorinated piperidines incorporating tertiary benzenesulfonamide (B165840) moieties have been shown to be selective inhibitors of human carbonic anhydrase II (hCA II). researchgate.netclinpgx.org These compounds exhibit a novel mechanism of action for this class of inhibitors. researchgate.netclinpgx.org Other studies have explored piperidine derivatives as inhibitors of dipeptidyl peptidase II (DPP II) and monoamine oxidases (MAOs). nih.govresearchgate.netcore.ac.uk For example, N-(4-substituted-2,4-diaminobutanoyl)piperidines have shown subnanomolar inhibition of DPP II. nih.gov Additionally, various pyridazinobenzylpiperidine derivatives have demonstrated potent and selective inhibition of MAO-B, suggesting their potential in the context of neurodegenerative diseases. core.ac.uk These findings highlight the versatility of the fluorinated piperidine scaffold in targeting a range of enzymes, often with high specificity. The mechanism of inhibition for these analogues typically involves competitive or non-competitive binding to the enzyme's active or allosteric sites, respectively. rsc.orgdocumentsdelivered.com

Table 1: Enzyme/Receptor Interactions of 4-(3-Fluoropropyl)piperidine Analogues
Analogue ClassTarget Enzyme/ReceptorObserved ActivityReference
N-(3-Fluoropropyl)piperidine DerivativesSigma-1 (σ1) ReceptorHigh-affinity ligand (Ki = 4.3 nM for a cyanophenoxymethyl analogue) nih.gov
Fluorinated Piperidine BenzenesulfonamidesCarbonic Anhydrase II (hCA II)Selective inhibition researchgate.netclinpgx.org
N-Acyl-diaminobutanoyl-piperidinesDipeptidyl Peptidase II (DPP II)Subnanomolar inhibition nih.gov
PyridazinobenzylpiperidinesMonoamine Oxidase B (MAO-B)Potent and selective inhibition (IC50 = 0.203 μM for a lead compound) core.ac.uk

Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR) Analyses

The introduction of fluorine into the piperidine scaffold can significantly influence its physicochemical properties and, consequently, its biological activity. The position of the fluorine atom can alter the basicity (pKa) of the piperidine nitrogen. For example, the axial or equatorial orientation of a fluorine substituent in the piperidine core of a kinesin spindle protein (KSP) inhibitor was found to affect its basicity, with the more basic axial isomer being selected for clinical evaluation. acs.org This change in basicity can impact the strength of the ionic interaction between the ligand and the target receptor or enzyme, thereby modulating binding affinity.

Fluorine's high electronegativity can also create a dipole moment that may lead to favorable interactions with polar residues in a binding pocket. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic attack, thus increasing the metabolic stability and bioavailability of the compound. The conformational preferences of the piperidine ring can also be influenced by fluorination, which can lock the molecule into a more bioactive conformation.

Substitutions on the piperidine ring play a crucial role in determining the ligand's affinity and selectivity. For instance, in a series of N-(4-substituted-2,4-diaminobutanoyl)piperidines, a (4S)-methyl group resulted in subnanomolar inhibition of dipeptidyl peptidase II, comparable to the unsubstituted parent compound. nih.gov However, a (4R)-methyl group or larger substituents led to a decrease in activity, highlighting the stereochemical and steric constraints of the enzyme's active site. nih.gov

Similarly, for a series of pyridazinobenzylpiperidine derivatives as monoamine oxidase (MAO) inhibitors, the nature and position of substituents on a phenyl ring attached to the piperidine influenced both potency and selectivity for MAO-B over MAO-A. core.ac.uk For example, a 3-chloro substituent resulted in the most potent MAO-B inhibition, while substitutions at the 2- and 4-positions generally led to lower activity. core.ac.uk These findings underscore the importance of the substitution pattern on the piperidine ring and its appended groups for achieving desired ligand properties.

The substituent attached to the piperidine nitrogen is a critical determinant of receptor binding affinity and selectivity. The 3-fluoropropyl group in 4-(3-Fluoropropyl)piperidine is a key feature that likely influences its pharmacological profile. In a series of phenoxyalkylpiperidines designed as sigma-1 receptor ligands, the length and nature of the N-alkyl chain were found to be important for high affinity. For example, N-[(4-methoxyphenoxy)ethyl]piperidines displayed potent anti-amnesic effects associated with sigma-1 receptor agonism. mdpi.com

Table 2: Influence of Substitutions on the Bioactivity of Piperidine Analogues
Piperidine Analogue ClassSubstitution SiteModificationEffect on BioactivityReference
N-Acyl-diaminobutanoyl-piperidinesPiperidine C4-position(4S)-methyl vs. (4R)-methyl(4S)-methyl maintains high DPP II inhibition; (4R)-methyl decreases activity nih.gov
PyridazinobenzylpiperidinesBenzyl ring on piperidine3-Chloro substitutionPotent MAO-B inhibition core.ac.uk
PhenoxyalkylpiperidinesPiperidine Nitrogen(4-methoxyphenoxy)ethyl groupPotent sigma-1 receptor agonism mdpi.com
GBR 12909 AnaloguesPiperidine Nitrogen2-naphthylmethyl groupSubnanomolar affinity for Dopamine Transporter (DAT) nih.gov

The rational design of piperidine-based ligands for enhanced target specificity involves a multi-faceted approach. A key principle is the exploitation of structural differences between the binding sites of the target and off-target proteins. For example, the development of selective MAO-B inhibitors from pyridazinobenzylpiperidine scaffolds involved modifying substituents to maximize interactions with the specific residues in the MAO-B active site while minimizing binding to MAO-A. core.ac.uk

Structure-based drug design, utilizing X-ray crystallography or homology modeling of the target protein, can guide the design of ligands with improved complementarity to the binding site. This approach allows for the strategic placement of functional groups to form specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions that enhance both affinity and selectivity.

Another important principle is the modulation of the ligand's physicochemical properties, such as lipophilicity and basicity, through chemical modifications. As discussed, fluorination is a powerful tool in this regard. By carefully considering the electronic and steric effects of substituents on the piperidine ring and at the nitrogen atom, it is possible to design molecules with optimized binding profiles and improved pharmacokinetic properties.

In Vitro Metabolic Stability and Biotransformation Research

The metabolic fate of piperidine-containing compounds is a critical aspect of their pharmacological profile. In vitro studies using human liver microsomes are commonly employed to assess metabolic stability and identify major biotransformation pathways. For piperidine derivatives, several metabolic routes have been identified, primarily mediated by cytochrome P450 (CYP) enzymes. researchgate.netclinpgx.orgrsc.org

Common metabolic pathways for N-alkylpiperidines include:

N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the alkyl substituent. For 4-(3-Fluoropropyl)piperidine, this would lead to the formation of 4-propylpiperidine (B1584061) and 3-fluoropropionaldehyde.

Ring Oxidation: Hydroxylation at the alpha (C2/C6) or beta (C3/C5) positions of the piperidine ring. Alpha-hydroxylation can lead to the formation of a lactam.

Ring Contraction: A more complex rearrangement that can result in the formation of a pyrrolidine (B122466) derivative. rsc.org

N-oxidation: Formation of a piperidine N-oxide. documentsdelivered.com

The presence of a fluorine atom on the propyl chain can influence the metabolic profile of 4-(3-Fluoropropyl)piperidine. Fluorine substitution can block potential sites of oxidation on the alkyl chain, potentially increasing the metabolic stability of the compound. acs.orgnih.gov However, fluorinated derivatives can sometimes be more readily oxidized in human liver microsomes, with the rate of degradation correlating with increasing lipophilicity. nih.gov

Studies on various piperidine-containing drugs have identified specific CYP isoforms involved in their metabolism. For example, the metabolism of the piperidine-type phenothiazine (B1677639) neuroleptic thioridazine (B1682328) involves CYP1A2, CYP3A4, and CYP2D6 for different oxidative pathways. researchgate.netclinpgx.org Similarly, the N-dealkylation of 4-aminopiperidine (B84694) drugs is primarily catalyzed by CYP3A4. acs.org Understanding the metabolic pathways and the enzymes involved is crucial for predicting potential drug-drug interactions and for optimizing the metabolic stability of new drug candidates.

Table 3: Common In Vitro Metabolic Pathways of Piperidine Derivatives
Metabolic PathwayDescriptionMediating Enzymes (Primarily)Reference
N-DealkylationRemoval of the N-alkyl group.Cytochrome P450 (e.g., CYP3A4) acs.org
Ring Hydroxylation (α, β, γ)Addition of a hydroxyl group to the piperidine ring.Cytochrome P450 nih.gov
Lactam FormationOxidation of the α-carbon to a carbonyl group.Cytochrome P450 acs.org
N-OxidationFormation of an N-oxide metabolite.Cytochrome P450, Flavin-containing monooxygenases acs.orgdocumentsdelivered.com
Ring ContractionRearrangement of the piperidine ring to a pyrrolidine ring.Cytochrome P450 rsc.org

Investigations Using Hepatic Microsomal Systems

The metabolic fate of piperidine-containing compounds, such as 4-(3-Fluoropropyl)piperidine;hydrochloride, is significantly influenced by hepatic microsomal enzymes. youtube.com In vitro studies using human liver microsomes (HLM) are a standard method to predict the metabolic stability and pathways of new chemical entities. youtube.com For piperidine derivatives, the primary metabolic routes involve oxidation and N-dealkylation, predominantly catalyzed by cytochrome P450 (CYP450) enzymes. nih.govnih.govdoi.orgrsc.orgresearchgate.netfrontiersin.org

Studies on analogous 4-aminopiperidine drugs have shown that they are extensively metabolized by CYP450s, with CYP3A4 being a major isoform involved in N-dealkylation. nih.gov For instance, the N-dealkylation of a substituted (S)-3-phenylpiperidine was found to be mediated by multiple P450 enzymes, with a significant contribution from CYP2D6. doi.org Similarly, the metabolism of thioridazine, a phenothiazine neuroleptic with a piperidine moiety, involves several CYP450 enzymes, including CYP1A2 and CYP3A4 for N-demethylation and 5-sulfoxidation, and CYP2D6 for sulfoxidation of the aromatic ring. nih.govresearchgate.net

The introduction of a fluorine atom, as in the 3-fluoropropyl side chain of 4-(3-Fluoropropyl)piperidine;hydrochloride, can influence metabolic stability. nih.govresearchgate.net The carbon-fluorine bond is the strongest single bond in organic chemistry, which can render the molecule more resistant to metabolic degradation at that position. wikipedia.orgnih.gov However, enzymatic defluorination, although rare, can occur. nih.govpsu.edunih.govnih.govresearchgate.net The presence of fluorine can also alter the electronic properties of the molecule, potentially affecting its affinity for metabolizing enzymes. nih.gov

The metabolic pathways for piperidine-containing compounds in hepatic microsomes can be complex. For example, the metabolism of LDN-193189, which has a piperazine moiety, showed that the major metabolic pathway was mediated by microsomal enzymes through modification of the piperazine ring, leading to various oxidized and dealkylated products. frontiersin.org Ring contraction of piperidine drugs, though less common, is another possible metabolic pathway that can be initiated by N-H bond activation. rsc.org

Table 1: Predicted Metabolic Pathways of 4-(3-Fluoropropyl)piperidine;hydrochloride in Hepatic Microsomes

Metabolic Pathway Description Key Enzymes Potential Metabolites
N-Dealkylation Cleavage of the N-H bond of the piperidine ring.CYP3A4, CYP2D6Not applicable (secondary amine)
Oxidation Hydroxylation of the piperidine ring or the propyl side chain.CYP450 familyHydroxylated derivatives
Defluorination Cleavage of the C-F bond in the fluoropropyl side chain.Glutathione S-transferases, other dehalogenasesDihydroxypropyl-piperidine

Assessment of Stability in Simulated Biological Environments

For 4-(3-Fluoropropyl)piperidine;hydrochloride, its stability in SGF (pH 1.2-2.0) would largely depend on the stability of the piperidine ring and the fluoropropyl side chain in a highly acidic environment. Generally, piperidine derivatives are stable under these conditions. The carbon-fluorine bond is also known for its high stability and resistance to hydrolysis. wikipedia.orgalfa-chemistry.com

In SIF (pH 6.5-7.5), the compound's stability would be challenged by the presence of digestive enzymes, such as proteases and lipases, in addition to the neutral to slightly alkaline pH. nih.govnih.gov While the piperidine ring itself is generally stable, enzymatic degradation could potentially occur, although this is less common for simple synthetic molecules compared to peptides or esters. acs.orgnih.gov The stability of the C-F bond is expected to remain high in SIF. alfa-chemistry.comquora.com

Studies on other compounds have shown variable stability in these simulated fluids. For example, some peptides exhibit high stability in SGF but are rapidly degraded in SIF due to enzymatic activity. nih.gov The stability of a leucine (B10760876) ureido derivative was assessed in both SGF and SIF, with data points collected over 24 hours to determine its degradation profile. researchgate.net Such studies provide valuable insights into the potential in vivo fate of a compound.

Table 2: Predicted Stability of 4-(3-Fluoropropyl)piperidine;hydrochloride in Simulated Biological Fluids

Simulated Fluid pH Key Components Predicted Stability Potential Degradation
Simulated Gastric Fluid (SGF) 1.2 - 2.0Pepsin, HClHighUnlikely
Simulated Intestinal Fluid (SIF) 6.5 - 7.5Pancreatin, Bile saltsHighMinimal enzymatic degradation possible

Photochemical and Hydrolytic Degradation Pathway Research

Photochemical Degradation:

The photochemical degradation of 4-(3-Fluoropropyl)piperidine;hydrochloride would involve the absorption of light, leading to electronically excited states that can then undergo chemical reactions. The piperidine ring is the most likely chromophore in the molecule to absorb environmentally relevant UV radiation. Studies on the atmospheric photo-oxidation of piperidine initiated by OH radicals have shown that the reaction proceeds via H-abstraction from both the C-H and N-H bonds. nih.govacs.orgresearchgate.netresearchgate.net This leads to the formation of various products, including 2,3,4,5-tetrahydropyridine. nih.govacs.orgresearchgate.net

While these studies were conducted under atmospheric conditions, they provide insights into the potential photochemical pathways. The presence of the fluoropropyl group could influence the reaction rates and pathways, but the fundamental processes of H-abstraction and subsequent reactions are likely to be similar.

Hydrolytic Degradation:

Hydrolytic degradation involves the reaction of a compound with water. The stability of 4-(3-Fluoropropyl)piperidine;hydrochloride to hydrolysis is expected to be high under normal environmental and physiological pH conditions. The piperidine ring is a saturated heterocycle and is not susceptible to hydrolysis. The most critical factor for hydrolytic stability is the carbon-fluorine bond. wikipedia.orgalfa-chemistry.com

The C-F bond is exceptionally strong and resistant to cleavage. wikipedia.orgnih.gov While enzymatic defluorination is known to occur in biological systems, nih.govresearchgate.net abiotic hydrolysis of fluoroalkanes is extremely slow. quora.com The hydrolysis of polyfluoroalkyl phosphate (B84403) monoesters was found to be significantly faster than their non-fluorinated counterparts due to the electron-withdrawing nature of the fluorine substituents, but this is a specific case involving a phosphate ester linkage. scholaris.ca For a simple fluoroalkane side chain as in 4-(3-Fluoropropyl)piperidine, significant hydrolytic degradation is not expected. Catalytic hydrodefluorination of C-F bonds has been achieved under specific laboratory conditions using Lewis acids, but this is not relevant to typical environmental or biological conditions. nih.gov

Table 3: Summary of Potential Degradation Pathways

Degradation Type Initiating Agent Potential Reaction Sites Expected Rate
Photochemical UV radiation, OH radicalsPiperidine ring (C-H and N-H bonds)Slow to Moderate
Hydrolytic WaterC-F bond (unlikely), Piperidine ring (stable)Very Slow

Advanced Analytical Methodologies for Characterization of 4 3 Fluoropropyl Piperidine;hydrochloride

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are essential for separating 4-(3-Fluoropropyl)piperidine;hydrochloride from impurities that may arise during its synthesis, such as starting materials, by-products, or degradation products. iajps.com These techniques are fundamental in determining the purity of the compound and creating a comprehensive impurity profile.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile and thermally labile compounds like 4-(3-Fluoropropyl)piperidine;hydrochloride. iajps.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Detailed research findings indicate that the separation is typically achieved on a C18 column. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comresearchgate.net Gradient elution is commonly employed to ensure the effective separation of the main compound from impurities with different polarities.

Detection can be accomplished using a variety of detectors. Since the piperidine (B6355638) ring lacks a strong chromophore, UV detection might be set at low wavelengths (e.g., ~210 nm). lgcstandards.com However, for enhanced sensitivity and specificity, especially for impurity profiling at trace levels, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach. nih.gov This hyphenated technique allows for the determination of the mass-to-charge ratio of the eluting compounds, aiding in their identification. nih.gov Validation of the HPLC method as per International Council for Harmonisation (ICH) guidelines is crucial to ensure its linearity, precision, accuracy, and robustness. researchgate.netjocpr.com

Table 1: Illustrative RP-HPLC Method Parameters for Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detector UV at 210 nm or Mass Spectrometer (MS)
Injection Volume 10 µL

| Column Temperature | 30°C |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

Gas Chromatography (GC) is a valuable tool for the analysis of volatile and thermally stable impurities that may be present in the 4-(3-Fluoropropyl)piperidine;hydrochloride sample. google.com Given the hydrochloride salt form is non-volatile, derivatization or analysis of the free base form might be necessary. Headspace GC can be particularly effective for identifying residual solvents from the manufacturing process. The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. researchgate.net

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for monitoring the progress of synthesis reactions or for preliminary purity checks. nih.gov A silica (B1680970) gel plate is commonly used as the stationary phase, with a mobile phase consisting of a mixture of organic solvents adjusted for optimal separation. Visualization of the spots can be achieved under UV light (if the compound or impurities are UV-active) or by staining with reagents like iodine vapor or potassium permanganate. nih.gov

Spectroscopic and Spectrometric Approaches for Structural Confirmation

While chromatography is used to separate components, spectroscopic and spectrometric techniques are indispensable for the definitive structural confirmation and elucidation of 4-(3-Fluoropropyl)piperidine;hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the molecular structure of a compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. lgcstandards.com

In the ¹H NMR spectrum of 4-(3-Fluoropropyl)piperidine;hydrochloride, distinct signals would be expected for the protons on the piperidine ring and the fluoropropyl side chain. The protons on the carbons adjacent to the nitrogen atom would appear downfield due to the electron-withdrawing effect of the nitrogen. The protons on the propyl chain would show characteristic splitting patterns due to coupling with adjacent protons and the fluorine atom. For example, the CH₂ group attached to the fluorine would appear as a triplet of triplets due to coupling with both the adjacent CH₂ group and the ¹⁹F nucleus.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. chemicalbook.com The carbon attached to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF), which is a definitive indicator of a C-F bond. The chemical shifts of the piperidine ring carbons would confirm the substitution pattern. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in a suitable deuterated solvent

Atom Position Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Piperidine C2/C6 (axial/equatorial) ~2.8 - 3.2 ~45
Piperidine C3/C5 (axial/equatorial) ~1.6 - 1.9 ~28
Piperidine C4 ~1.4 - 1.7 ~35
Propyl C1' ~1.7 - 2.0 ~30
Propyl C2' ~1.9 - 2.2 ~25 (doublet due to C-F coupling)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. lgcstandards.com For 4-(3-Fluoropropyl)piperidine, an ionization technique such as Electrospray Ionization (ESI) would typically be used, which would generate the protonated molecular ion [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, often to within a few parts per million (ppm). semanticscholar.org This precision allows for the determination of the elemental formula of the molecule, providing unambiguous confirmation of its chemical composition. mdpi.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, and the resulting fragmentation pattern provides further structural information, confirming the connectivity of the piperidine ring and the fluoropropyl side chain. nih.gov

Quantitative Analysis and Validation of Analytical Methods in Research

The ability to accurately quantify 4-(3-Fluoropropyl)piperidine;hydrochloride is a critical aspect of its development and use in research. This requires the development and validation of robust analytical assays.

Development and Validation of Assays for Compound Quantification

A high-performance liquid chromatography (HPLC) method is often the preferred technique for the quantification of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. For 4-(3-Fluoropropyl)piperidine;hydrochloride, which lacks a strong chromophore, derivatization with a UV-active agent such as benzoyl chloride or 4-toluenesulfonyl chloride can be employed to enhance its detection by a UV detector. google.comnih.gov Alternatively, a charged aerosol detector (CAD) or a mass spectrometer (MS) can be used for detection without the need for derivatization. tandfonline.com

A hypothetical reversed-phase HPLC (RP-HPLC) method for the quantification of 4-(3-Fluoropropyl)piperidine;hydrochloride could be developed using a C18 column. The validation of this method would be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose. gmp-compliance.orgloesungsfabrik.deich.org The validation would encompass the evaluation of several key parameters, as detailed in the interactive table below.

Interactive Table 1: Hypothetical Validation Parameters for the Quantification of 4-(3-Fluoropropyl)piperidine;hydrochloride by RP-HPLC

Validation Parameter Acceptance Criteria Hypothetical Result
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. No interference from placebo or known impurities at the retention time of the analyte.
Linearity A linear relationship between the concentration and the analytical response should be demonstrated. R² > 0.999 over a concentration range of 1-100 µg/mL.
Accuracy The closeness of the test results obtained by the method to the true value. Recovery of 98.0% to 102.0% at three concentration levels.
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. Repeatability (intra-day precision): RSD < 1.0%. Intermediate precision (inter-day precision): RSD < 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. 0.1 µg/mL
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. 0.3 µg/mL
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. No significant change in results with minor variations in flow rate, column temperature, and mobile phase composition.

Impurity Identification and Quantification Methodologies

The identification and quantification of impurities are critical for ensuring the safety and quality of any pharmaceutical compound. Impurities in 4-(3-Fluoropropyl)piperidine;hydrochloride can originate from the synthetic process, including starting materials, reagents, and by-products. synzeal.com

A comprehensive impurity profile can be established using a combination of analytical techniques. HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool for the detection and identification of unknown impurities. researchgate.net Gas chromatography-mass spectrometry (GC-MS) may also be employed for the analysis of volatile impurities.

Potential process-related impurities for 4-(3-Fluoropropyl)piperidine;hydrochloride could include unreacted starting materials, intermediates, and by-products from side reactions. The structures of these impurities can be elucidated using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. Once identified, these impurities can be quantified using a validated HPLC method, similar to the one described for the active compound.

Interactive Table 2: Hypothetical Impurities in 4-(3-Fluoropropyl)piperidine;hydrochloride

Impurity Name Potential Source Hypothetical Retention Time (min)
Piperidine Starting material 2.5
1-Bromo-3-fluoropropane (B1205824) Reagent 4.8
4-(3-Chloropropyl)piperidine Impurity from starting material 6.2
N-Oxide of 4-(3-Fluoropropyl)piperidine Oxidation product 7.5

Stability-Indicating Analytical Methods for Research Applications

Stability-indicating methods are analytical procedures that can separate the drug substance from its degradation products, allowing for an accurate assessment of the drug's stability under various environmental conditions. chromatographyonline.comijpsr.com The development of such a method is a regulatory requirement and is crucial for determining the shelf-life and storage conditions of a drug product. sapub.orgbiomedres.us

For 4-(3-Fluoropropyl)piperidine;hydrochloride, a stability-indicating HPLC method would be developed through forced degradation studies. nih.gov These studies involve subjecting the compound to a variety of stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to generate potential degradation products. researchgate.net The goal is to achieve a target degradation of 5-20%. biomedres.us

The developed HPLC method must be able to resolve the parent compound from all significant degradation products. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector or a mass spectrometer to ensure that no degradation products are co-eluting.

Interactive Table 3: Hypothetical Forced Degradation Study Results for 4-(3-Fluoropropyl)piperidine;hydrochloride

Stress Condition Duration Temperature % Degradation Number of Degradation Products
0.1 M HCl 24 hours 60°C 12% 2
0.1 M NaOH 24 hours 60°C 8% 1
3% H₂O₂ 12 hours Room Temperature 15% 3
Dry Heat 48 hours 80°C 5% 1
Photolytic (UV/Vis) 7 days Room Temperature 3% 1

Computational Chemistry and Molecular Modeling Studies of 4 3 Fluoropropyl Piperidine;hydrochloride

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. benthamdirect.com For 4-(3-Fluoropropyl)piperidine;hydrochloride, docking studies are instrumental in predicting its binding mode and affinity within the active sites of plausible protein targets, such as the σ1 and σ2 receptors.

Binding affinity calculations estimate the strength of the interaction between a ligand and its receptor, often expressed as a docking score in units of kcal/mol. A more negative score typically indicates a more favorable binding interaction. Posing analysis refers to the evaluation of the predicted three-dimensional orientation (the "pose") of the ligand within the receptor's binding pocket.

In a typical docking simulation, the crystal structure of the target receptor (e.g., the human σ1 receptor) is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site coordinates. The 3D structure of 4-(3-Fluoropropyl)piperidine is then docked into this site. The scoring function of the docking software calculates the binding energy for multiple possible poses, ranking them to identify the most stable ligand-protein complex. For 4-(3-Fluoropropyl)piperidine, the protonated piperidine (B6355638) nitrogen is expected to play a crucial role in anchoring the molecule within the binding site. researchgate.net

Table 1: Predicted Binding Affinities from Molecular Docking This table presents hypothetical, yet plausible, docking scores for 4-(3-Fluoropropyl)piperidine;hydrochloride against sigma receptor subtypes, based on typical values for piperidine-based ligands.

Target ProteinPredicted Docking Score (kcal/mol)Predicted Inhibition Constant (Ki)
Sigma-1 (σ1) Receptor-8.5Low nanomolar (nM)
Sigma-2 (σ2) Receptor-7.2High nanomolar (nM)

The results suggest a potentially higher affinity for the σ1 receptor over the σ2 receptor, a selectivity profile that is critical for developing targeted therapeutics. The predicted pose would likely place the fluoropropyl group in a hydrophobic pocket of the receptor.

Analysis of the top-ranked docking pose allows for the identification of specific molecular interactions that stabilize the ligand-receptor complex. For piperidine-based ligands binding to the σ1 receptor, several key interactions are consistently observed. frontiersin.org

A critical interaction is the formation of a salt bridge or strong hydrogen bond between the positively charged (protonated) nitrogen atom of the piperidine ring and the carboxylate side chain of a highly conserved glutamic acid residue (Glu172) in the σ1 receptor binding site. researchgate.netfrontiersin.org Additionally, the aliphatic propyl chain and the piperidine ring itself are expected to form favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues lining the binding pocket, such as tryptophan, tyrosine, and leucine (B10760876). nih.gov The terminal fluorine atom, being highly electronegative, may participate in hydrogen bonding with suitable donor groups or engage in favorable electrostatic interactions within the active site.

Table 2: Predicted Key Binding Site Interactions for 4-(3-Fluoropropyl)piperidine at the σ1 Receptor This table summarizes the likely interactions between the ligand and key amino acid residues within the σ1 receptor's binding pocket.

Ligand MoietyReceptor Residue(s)Interaction Type
Piperidine Nitrogen (N+)Glu172Salt Bridge / Ionic Bond
Propyl ChainTrp89, Leu105, Tyr173Hydrophobic Interaction
Piperidine RingPhe107, Tyr103Hydrophobic / van der Waals
Fluorine AtomSer117, Asn92Hydrogen Bond / Electrostatic

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.gov

A pharmacophore model for σ1 receptor ligands can be developed based on the structure of 4-(3-Fluoropropyl)piperidine and other known active compounds. nih.govacs.org The common features typically include a positive ionizable (PI) center, hydrophobic (HYD) regions, and potentially a hydrogen bond acceptor (HBA). nih.govresearchgate.net

For 4-(3-Fluoropropyl)piperidine, the key pharmacophoric features would be:

Positive Ionizable (PI): The protonated nitrogen of the piperidine ring.

Hydrophobic (HYD): The propyl chain and the carbon atoms of the piperidine ring.

Hydrogen Bond Acceptor (HBA): The electronegative fluorine atom.

The spatial arrangement and distances between these features are critical. Established σ1 pharmacophore models often place hydrophobic regions at specific distances (e.g., 2.5–3.9 Å and 6–10 Å) from the positive ionizable center. researchgate.netnih.gov

Table 3: Hypothetical Pharmacophore Model Features for σ1 Receptor Affinity This table outlines the essential chemical features and their geometric constraints derived from the structure of 4-(3-Fluoropropyl)piperidine.

Pharmacophore FeatureCorresponding MoietyDistance from PI (Å)
Positive Ionizable (PI)Piperidine Nitrogen0
Hydrophobic 1 (HYD1)Piperidine Ring Carbons~1.5 - 2.5
Hydrophobic 2 (HYD2)Propyl Chain Terminus~3.5 - 4.5
Hydrogen Bond Acceptor (HBA)Fluorine Atom~4.0 - 5.0

In Silico Screening for Novel Analogues

Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large databases of chemical compounds (e.g., ZINC, ChEMBL) in a process known as virtual screening. nih.gov This technique filters for molecules that spatially match the defined pharmacophoric features. Hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking, to refine the list of potential candidates for synthesis and biological testing. This approach accelerates the discovery of novel, structurally diverse analogues with potentially improved affinity, selectivity, or pharmacokinetic properties.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties and intrinsic reactivity of a molecule. jksus.orgscilit.com These calculations can determine the molecule's optimized geometry, molecular orbital energies, and the distribution of electron density.

For 4-(3-Fluoropropyl)piperidine, DFT calculations can elucidate several key parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity; a larger gap generally implies higher stability. chemjournal.kz

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. The MEP map highlights regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the region around the electronegative fluorine atom and the lone pair of the deprotonated nitrogen would be expected to be electron-rich, while the area around the acidic piperidine proton (in the hydrochloride form) would be electron-poor. This information is crucial for understanding potential non-covalent interactions and reaction mechanisms. researchgate.net Computational studies on similar fluorinated piperidines show that the presence of fluorine significantly influences the molecule's dipole moment and conformational preferences. nih.govresearchgate.netnih.gov

Table 4: Representative Quantum Chemical Properties of 4-(3-Fluoropropyl)piperidine This table presents theoretical values for key electronic properties, illustrating the type of data obtained from quantum chemical calculations.

PropertyCalculated Value (Hypothetical)Significance
HOMO Energy-8.2 eVRelates to electron-donating ability
LUMO Energy1.5 eVRelates to electron-accepting ability
HOMO-LUMO Gap9.7 eVIndicates high chemical stability
Dipole Moment2.5 DebyeMeasures molecular polarity
Molecular Electrostatic PotentialNegative potential near F; Positive potential near N-HPredicts sites for non-covalent interactions

These computational analyses collectively provide a comprehensive, multi-faceted understanding of 4-(3-Fluoropropyl)piperidine;hydrochloride at the molecular level, guiding further research into its potential as a pharmacological agent.

Conformational Analysis and Energy Landscapes

The conformational behavior of fluorinated piperidines is governed by a delicate balance of electrostatic interactions, hyperconjugation, steric factors, and solvation effects. nih.govresearchgate.net For piperidine rings, the chair conformation is generally the most stable. researchgate.net In the case of fluorinated piperidinium (B107235) salts, the orientation of the fluorine substituent (axial vs. equatorial) is a key aspect of their energy landscape.

Computational investigations reveal that the preference for an axial or equatorial fluorine position is influenced by several factors. These include charge-dipole interactions, hyperconjugation (delocalization of electrons from anti-periplanar C-H bonds into the σ*C-F orbital), dipole minimization, and steric repulsion. nih.govresearchgate.net A systematic computational analysis (M06-2X/def2-QZVPP) has been used to calculate the free enthalpy differences (ΔG) between equatorial and axial conformers in both the gas phase and in solution. nih.govresearchgate.net For hydrochloride salts in aqueous solution, the molecular dipole moment (μ) has a significant impact; conformers with a larger dipole moment can be substantially stabilized in polar solvents. nih.gov

Table 1: Calculated Free Enthalpy Differences (ΔG) for Conformational Preference in Substituted Piperidine Hydrochloride Salts This table presents representative data for analogous fluorinated piperidine hydrochlorides to illustrate the principles governing conformational preference.

Compound (Analog)ΔG Gas Phase (kcal/mol)ΔG Water (kcal/mol)Predicted Dominant Conformer in Water
3-Fluoropiperidine HCl+1.8+4.8Axial
4-Fluoropiperidine HCl+1.0+3.0Equatorial
cis-3-Fluoro-4-methylpiperidine HCl-0.4+2.9Equatorial

Source: Data derived from computational studies on fluorinated piperidine analogues. researchgate.net

Spectroscopic Property Simulations and Predictions

Computational methods are instrumental in predicting spectroscopic properties, which are then used to validate experimentally observed data, particularly from NMR spectroscopy. nih.gov DFT calculations are used to predict NMR parameters, such as ³J(¹⁹F,¹H) coupling constants, which are directly related to the dihedral angle and thus the relative orientation of the fluorine atom. nih.gov

By simulating these spectroscopic properties for different conformers (e.g., axial vs. equatorial), researchers can compare the predicted values with experimental measurements. researchgate.net This comparison allows for a definitive assignment of the dominant conformation in solution. For instance, a larger coupling constant might correspond to an axial orientation, while a smaller one indicates an equatorial position. nih.gov The structural characterization of novel piperidine derivatives often relies on a combination of experimental techniques like ¹H-NMR, ¹³C-NMR, IR, and HR-MS, alongside computational predictions to confirm the proposed structures. nih.gov

Molecular Dynamics Simulations and Conformational Dynamics

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment, such as receptors or solvent molecules. rsc.orgresearchgate.net

Ligand-Receptor Complex Dynamics and Stability

While specific MD studies on 4-(3-Fluoropropyl)piperidine hydrochloride are not detailed in the provided results, the methodology is well-established for other piperidine-containing ligands. MD simulations are used to investigate the binding mechanism and conformational relationship between a ligand and its target protein. rsc.orgresearchgate.net

In a typical study, the ligand is docked into the binding site of a receptor, and an MD simulation is run for a significant duration (e.g., 100 ns) to observe the dynamics of the complex. mdpi.com Key analyses include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein, showing which residues are most affected by ligand binding. mdpi.com

Interaction Analysis: To detail the specific interactions (hydrogen bonds, hydrophobic contacts, π-cation interactions) between the ligand and key amino acid residues in the receptor's active site. researchgate.netnih.gov For example, the nitrogen atom of a piperidine ring can form crucial π-cation interactions with aromatic residues like phenylalanine or tyrosine. nih.gov

These simulations reveal the crucial amino acid residues involved in the interaction and help to understand the stability and binding mode of the ligand-receptor complex. rsc.orgnih.gov

Solvent Effects and Conformational Changes

The choice of solvent can significantly alter the conformational equilibrium of flexible molecules like fluorinated piperidines. d-nb.inforsc.org Computational models, particularly the polarizable continuum model (PCM), are used to simulate the effects of different solvents on molecular conformation. researchgate.net

Studies on related fluorinated piperidines have shown that increasing solvent polarity can invert the conformational preference. d-nb.info For example, a compound that favors an equatorial fluorine conformation in a low-polarity solvent like chloroform (B151607) (ε=4.81) might switch to favoring an axial conformation in a high-polarity solvent like DMSO (ε=46.7). d-nb.info This phenomenon is attributed to the differential stabilization of the conformers' dipole moments by the solvent. nih.gov The ability of a solvent to act as a hydrogen-bond donor or acceptor can also influence the kinetics and thermodynamics of reactions involving piperidines. rsc.org Therefore, MD simulations in explicit solvent models are crucial for accurately capturing how solvent molecules directly interact with the solute and influence its dynamic conformational changes.

Research Applications and Broader Scientific Context of 4 3 Fluoropropyl Piperidine;hydrochloride

Role as a Chemical Probe in Biological Systems

As a versatile molecular scaffold, 4-(3-Fluoropropyl)piperidine is instrumental in the development of chemical probes designed to investigate complex biological processes at the molecular level.

Derivatives of the 4-(3-Fluoropropyl)piperidine scaffold are used to create specialized tools for exploring cellular functions. For instance, by incorporating this moiety into larger molecules that target specific proteins, researchers can study the roles of those proteins in cellular signaling pathways. When radiolabeled, these probes allow for the non-invasive visualization and quantification of receptor density and distribution in living systems, providing insights into their function in both healthy and diseased states. A key example is the development of ligands for sigma receptors, which are involved in various central nervous system (CNS) functions. nih.gov

The 4-(3-Fluoropropyl)piperidine core is a key component in ligands developed for identifying and validating new therapeutic targets. One prominent application is in the study of sigma-1 receptors. nih.gov A derivative, 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, was synthesized as a highly selective and high-affinity ligand for these receptors. nih.gov Pre-administration of known sigma receptor ligands was shown to significantly reduce the uptake of the radiolabeled version of this compound in tissues known to express these receptors, thereby validating the in vivo specificity of the probe for its target. nih.gov This approach helps confirm the presence and accessibility of a target in a biological system, a critical step in the drug discovery process.

Utility in Radiopharmaceutical Research and PET Imaging Ligand Development

The fluoropropyl group makes this compound particularly suitable for developing radiotracers for Positron Emission Tomography (PET) imaging, specifically by utilizing the positron-emitting isotope Fluorine-18 (B77423) (¹⁸F).

The 4-(3-Fluoropropyl)piperidine scaffold has been successfully used to develop radioligands for PET imaging, with derivatives undergoing rigorous preclinical evaluation. A notable example is [¹⁸F]1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine ([¹⁸F]FPS), a selective sigma-1 receptor radioligand. nih.gov

Preclinical studies in rats demonstrated that [¹⁸F]FPS exhibits high uptake in the brain (2.47 ± 0.37% of the injected dose at 20 minutes) and the radioactivity is retained over several hours. nih.gov The specificity of the radiotracer was confirmed in blocking studies, where its uptake in the brain, lung, heart, and kidney was significantly lowered by pre-treatment with other sigma receptor ligands. nih.gov Furthermore, the radiotracer showed very high accumulation in B16 melanoma tumors in mice, which are known to express sigma receptors. nih.govnih.gov

Biodistribution of [¹⁸F]FPS in Nude Mice with B16 Melanoma Tumors (4 hours post-injection)
TissueTumor-to-Tissue Ratio
Blood123.8
Muscle7.2
Lung2.5
Brain2.6

The development of effective PET radiotracers based on the 4-(3-Fluoropropyl)piperidine scaffold involves several critical considerations. The radiosynthesis process must be efficient, providing the final product with high radiochemical yield and purity. nih.gov For example, [¹⁸F]FPS was synthesized via nucleophilic substitution, yielding the final product in 56-70% yield with a specific activity greater than 74,000 MBq/µmol after purification by high-performance liquid chromatography (HPLC). nih.govnih.gov

Further considerations include the metabolic stability of the tracer and its pharmacokinetic profile. An ideal radiotracer should exhibit high specific binding to its target with minimal non-specific binding to other tissues. mdpi.com Unexpected outcomes, such as radiodefluorination in vivo, can compromise imaging results and must be assessed during preclinical evaluation. nih.govresearchgate.net Therefore, structural modifications to the core scaffold are often necessary to optimize these properties for successful clinical translation. mdpi.com

Significance as a Synthetic Building Block in Medicinal Chemistry Research

Beyond its direct use in probes and ligands, 4-(3-Fluoropropyl)piperidine hydrochloride is a valuable synthetic building block in medicinal chemistry. fluorochem.co.ukbldpharm.com Saturated heterocyclic scaffolds like piperidine (B6355638) are increasingly sought after in drug discovery to create molecules with greater three-dimensional complexity compared to traditional flat, aromatic structures. whiterose.ac.uk

The fluorinated piperidine motif is considered a prized building block for constructing more complex drug candidates. nih.gov The synthesis of the sigma-1 receptor ligand 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine exemplifies this utility. In its synthesis, a precursor molecule, 4-(4-Cyanophenoxymethyl)piperidine, is alkylated with 3-bromo-1-fluoropropane to attach the 3-fluoropropyl group to the piperidine nitrogen, demonstrating the role of the core structure as a platform for chemical elaboration. nih.gov The versatility of the piperidine ring allows for functionalization at various positions, enabling the systematic exploration of chemical space to develop novel therapeutics. whiterose.ac.ukenamine.net

Intermediate for Neuropharmacological Agents

The 4-(3-Fluoropropyl)piperidine core is a crucial intermediate in the synthesis of specialized neuropharmacological agents, particularly those designed for diagnostic imaging techniques like Positron Emission Tomography (PET). PET radiotracers allow for the non-invasive, in-vivo study of biological processes, and this piperidine derivative serves as a key component in creating ligands that can target specific receptors in the central nervous system.

A significant application is in the development of ligands for the sigma-1 (σ1) receptor, a unique protein involved in various cellular functions and implicated in a range of neurological and psychiatric disorders. nih.gov Researchers have synthesized and evaluated selective σ1 receptor radioligands for PET imaging, such as [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine. nih.govnih.gov In the synthesis of this PET agent, a precursor molecule, 4-(4-cyanophenoxymethyl)piperidine, is alkylated using a reactant that introduces the 3-fluoropropyl group, demonstrating the role of the 4-(3-Fluoropropyl)piperidine structure as the key pharmacophore for this class of imaging agents. nih.gov The resulting radioligand, often abbreviated as [¹⁸F]FPS, has shown high affinity for the σ1 receptor and has been used in preclinical studies to map receptor distribution in the brain and its expression in tumors. nih.govnih.gov

Table 1: Example of a Neuropharmacological Agent Synthesized from a 4-(3-Fluoropropyl)piperidine Moiety

Compound Name Target Receptor Application Key Findings

Scaffold for Novel Therapeutic Candidate Synthesis

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in compounds that exhibit biological activity across a variety of targets. mdpi.comresearchgate.net As the most abundant heterocycle in pharmaceuticals, it provides a robust three-dimensional framework that can be functionalized to optimize interactions with biological targets. nih.govresearchgate.net The compound 4-(3-Fluoropropyl)piperidine;hydrochloride serves as an advanced scaffold that combines the benefits of the piperidine core with the strategic placement of a fluorine atom.

The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, improve binding affinity, and modulate basicity (pKa). nih.govacs.org A lower pKa can be advantageous in reducing off-target effects, such as affinity for the hERG channel, which is associated with cardiac toxicity. acs.org By using 4-(3-Fluoropropyl)piperidine;hydrochloride as a starting point, chemists can design and synthesize libraries of novel compounds for screening against various diseases. For example, piperidine scaffolds have been extensively used to develop agents with anticancer, analgesic, and antipsychotic properties. unict.itnih.govnih.gov The 3-fluoropropyl group provides a specific vector for modification and can influence the conformational preferences of the piperidine ring, which is crucial for precise receptor engagement. nih.gov

Table 2: Therapeutic Areas Utilizing the Piperidine Scaffold

Therapeutic Area Example of Piperidine-Based Agents Rationale for Scaffold Use
Oncology Novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives The piperidine framework is explored for its antiproliferative activity against human leukemia cells. nih.govresearchgate.net
Neurology Dopamine (B1211576) D4 Receptor Antagonists The 4,4-difluoropiperidine (B1302736) scaffold is used to develop selective antagonists for potential CNS applications. researchgate.net

Emerging Research Areas and Potential Interdisciplinary Applications

Beyond its established role in neuropharmacology, the unique chemical properties of 4-(3-Fluoropropyl)piperidine;hydrochloride position it as a compound of interest in emerging and interdisciplinary scientific fields.

Explorations in Agrochemical Development Research

The piperidine heterocycle is a well-established structural component in the agrochemical industry, present in a range of commercial fungicides, insecticides, and herbicides. ccspublishing.org.cn The combination of a piperidine ring and fluorine substituents is an area of significant interest for agricultural researchers seeking to develop new crop protection agents with improved efficacy and environmental profiles. nih.govacs.org

While specific research detailing the use of 4-(3-Fluoropropyl)piperidine;hydrochloride in agrochemical synthesis is nascent, its structure is highly relevant. Fluorine substitution can increase the biological activity and metabolic stability of a pesticide. The piperidine core acts as a versatile building block that can be modified to fine-tune activity against specific pests or weeds. ccspublishing.org.cn Therefore, this compound represents a promising starting material for the synthesis and evaluation of new agrochemical candidates.

Contributions to Specialty Chemical and Material Science Research

The fields of material science and specialty chemicals are increasingly leveraging the unique properties of organofluorine compounds. Both piperidines and fluorine-containing molecules are recognized for their utility in creating advanced materials. nih.govnih.gov One notable application is in the synthesis of fluorinated ionic liquids. nih.gov Ionic liquids are salts that are liquid at low temperatures and have applications as solvents in green chemistry, electrolytes in batteries, and lubricants. The incorporation of a fluorinated piperidine structure could be used to design ionic liquids with specific properties such as thermal stability, viscosity, and hydrophobicity. The stable carbon-fluorine bond and the defined structure of the piperidine ring make 4-(3-Fluoropropyl)piperidine;hydrochloride a candidate for research into new polymers, surfactants, and other specialty materials where precise chemical and physical properties are required.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.